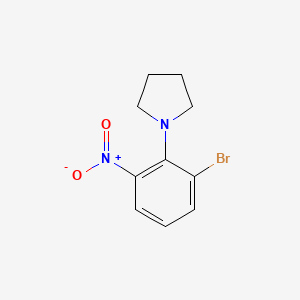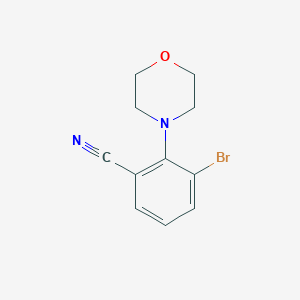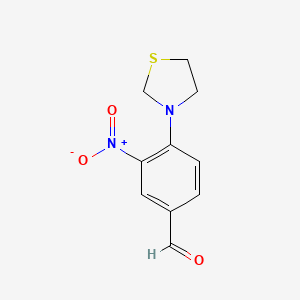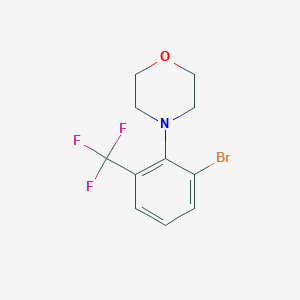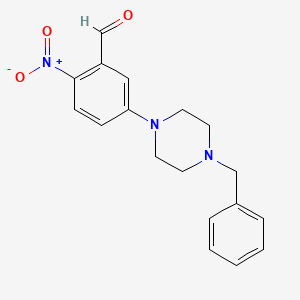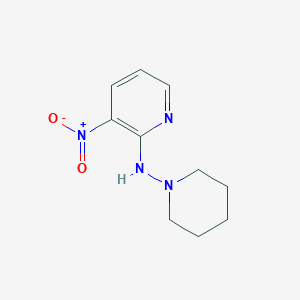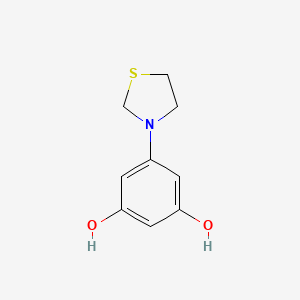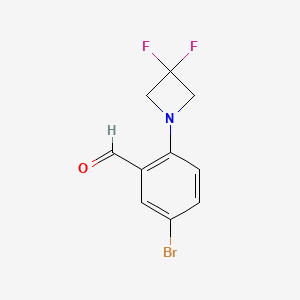
4-Benzyl-1-(2-bromo-2-méthylpropanoyl)pipéridine
Vue d'ensemble
Description
4-Benzyl-1-(2-bromo-2-methylpropanoyl)piperidine is a chemical compound that belongs to the piperidine family. It has the molecular formula C16H22BrNO and a molecular weight of 324.26 g/mol. This compound is known for its unique structure, which includes a piperidine ring substituted with a benzyl group and a 2-bromo-2-methylpropanoyl group.
Applications De Recherche Scientifique
4-Benzyl-1-(2-bromo-2-methylpropanoyl)piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-1-(2-bromo-2-methylpropanoyl)piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine ring.
Addition of the 2-Bromo-2-Methylpropanoyl Group: This step involves the acylation of the piperidine ring with 2-bromo-2-methylpropanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of 4-Benzyl-1-(2-bromo-2-methylpropanoyl)piperidine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzyl-1-(2-bromo-2-methylpropanoyl)piperidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The bromine atom in the 2-bromo-2-methylpropanoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Mécanisme D'action
The mechanism of action of 4-Benzyl-1-(2-bromo-2-methylpropanoyl)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Benzylpiperidine: Similar structure but lacks the 2-bromo-2-methylpropanoyl group.
1-Benzyl-4-piperidone: Contains a ketone group instead of the 2-bromo-2-methylpropanoyl group.
2-Bromo-2-methylpropanoyl chloride: Used as a reagent in the synthesis of the target compound.
Uniqueness
4-Benzyl-1-(2-bromo-2-methylpropanoyl)piperidine is unique due to the presence of both the benzyl and 2-bromo-2-methylpropanoyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable intermediate in synthetic chemistry and a subject of interest in various research fields.
Propriétés
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-2-bromo-2-methylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO/c1-16(2,17)15(19)18-10-8-14(9-11-18)12-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOCFGBRUWRJEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCC(CC1)CC2=CC=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


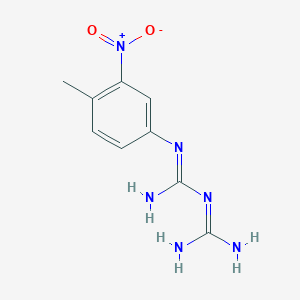
![Ethyl 7-amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1402004.png)
![ethyl N-[2-cyano-5-(5-methyl-2-furyl)-3-oxocyclohex-1-en-1-yl]glycinate](/img/structure/B1402006.png)
![1-{4-[(2E)-3-(2-Chlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1402008.png)
